3-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
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Overview
Description
This compound is characterized by the presence of a benzenesulfonamide group, a cyano group, and a dimethylthiophene moiety, making it a versatile material for various fields, including drug discovery and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate is also widely used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The solvent-free methods are often preferred for their simplicity and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
3-Benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted cyanoacetamides and heterocyclic compounds.
Scientific Research Applications
3-Benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a reactant in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and the benzenesulfonamide moiety are key functional groups that contribute to its biological activity. These groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Cyanoacetamides: These compounds share the cyanoacetamide moiety and are used in similar synthetic applications.
Benzenesulfonamides: Compounds with the benzenesulfonamide group, known for their biological activities.
Thiophene Derivatives: Compounds containing the thiophene ring, widely used in organic synthesis and materials science.
Uniqueness
3-Benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-13-14(2)27-20(18(13)12-21)22-19(24)15-7-6-8-16(11-15)23-28(25,26)17-9-4-3-5-10-17/h3-11,23H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSLMNYJMSKCAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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